3-Ethyl-2,6-difluorobenzaldehyde

Description

Overview of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis and Chemical Biology

Fluorinated aromatic aldehydes are valuable intermediates in organic synthesis, prized for the unique chemical properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the aromatic ring and the reactivity of the aldehyde group. This can lead to enhanced metabolic stability and binding affinity in biologically active molecules. nih.gov Consequently, these compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, the aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a gateway to a vast array of more complex fluorinated molecules.

In chemical biology, the introduction of fluorine can serve as a subtle yet powerful tool for probing and modulating biological processes. The carbon-fluorine bond is exceptionally strong, which can enhance the stability of drug candidates in vivo. nih.gov Furthermore, the unique spectroscopic signature of fluorine allows for the use of ¹⁹F NMR spectroscopy to study drug-target interactions and metabolic pathways.

Structural Context and Rationale for Investigating 3-Ethyl-2,6-difluorobenzaldehyde within the Difluorobenzaldehyde Class

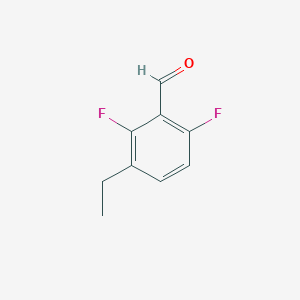

This compound, with the chemical formula C₉H₈F₂O, belongs to the family of disubstituted fluorobenzaldehydes. Its structure is characterized by a benzene (B151609) ring bearing an aldehyde group, two fluorine atoms at positions 2 and 6, and an ethyl group at the 3-position. The fluorine atoms flanking the aldehyde group exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the carbonyl group.

Current Research Landscape and Gaps in Understanding of Substituted 2,6-Difluorobenzaldehydes

The parent compound, 2,6-difluorobenzaldehyde (B1295200), is a well-established reagent used in the synthesis of various heterocyclic compounds and other complex organic molecules. bldpharm.com Research on 3-substituted 2,6-difluorophenyl derivatives has revealed interesting biological activities. For instance, a series of 3-substituted 2,6-difluorobenzamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing promising antibacterial activity. nih.gov This suggests that substitution at the 3-position of the 2,6-difluorophenyl scaffold can be a fruitful strategy for the development of new therapeutic agents.

Despite the commercial availability of this compound, with an assigned CAS number of 1891253-78-3, there is a noticeable gap in the published scientific literature regarding its specific synthesis, characterization, and applications. While general methods for the preparation of substituted difluorobenzaldehydes exist, detailed experimental procedures and spectroscopic data for this particular ethyl-substituted analog are not readily found in peer-reviewed journals. This lack of dedicated research presents an opportunity for further investigation into the unique properties and potential applications of this molecule, particularly as an intermediate in the synthesis of novel biologically active compounds.

Below is a table summarizing the basic information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1891253-78-3 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Physical Form | Liquid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWQJMAWSNQTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethyl 2,6 Difluorobenzaldehyde and Analogous Fluorinated Benzaldehydes

Halogen Exchange and Fluorination Approaches

Halogen exchange fluorination, commonly known as the Halex process, is a powerful industrial method for producing aryl fluorides. wikipedia.org This approach involves the substitution of chlorine atoms with fluorine on an aromatic ring, typically using an alkali metal fluoride as the fluorinating agent.

Nucleophilic Aromatic Substitution (SNAr) on Dichlorobenzaldehyde Precursors

The synthesis of difluorobenzaldehydes, such as the analogous 2,6-difluorobenzaldehyde (B1295200), can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction on the corresponding dichlorobenzaldehyde precursors. hep.com.cngoogle.com In this reaction, the aromatic ring must be "activated" by electron-withdrawing groups to facilitate the attack by the fluoride nucleophile. vapourtec.comnih.govmasterorganicchemistry.com The aldehyde group, while only moderately deactivating, along with the inductive effect of the chlorine atoms, renders the ring susceptible to substitution.

The reaction typically involves heating a dichlorobenzaldehyde with a fluoride source, most commonly anhydrous potassium fluoride (KF). wikipedia.org The process proceeds in a stepwise manner, with the first chlorine exchange being slower than the second. For instance, in the conversion of 2,6-dichlorobenzaldehyde, the formation of 2-chloro-6-fluorobenzaldehyde is the initial step, followed by a more rapid conversion to the final 2,6-difluorobenzaldehyde product.

Catalytic Systems for Fluorination Reactions (e.g., tetrabutylammonium chloride, ethylene glycol dialkyl ethers)

To enhance the rate and efficiency of the Halex reaction, various catalytic systems are employed. The primary challenge is the low solubility and nucleophilicity of potassium fluoride in the aprotic solvents used for the reaction. Phase-transfer catalysts (PTCs) are often used to overcome this issue. While systems like tetraphenylphosphonium bromide (Ph₄PBr) and crown ethers have been studied, other quaternary ammonium salts are also relevant. hep.com.cnresearchgate.net For example, tetrabutylammonium fluoride (TBAF) is a known soluble fluoride source used in SNAr reactions, though it can also act as an oxidizing agent for aldehydes under certain conditions. researchgate.netresearchgate.net

A particularly effective class of catalysts for the synthesis of 2,4- and 2,6-difluorobenzaldehydes are ethylene glycol dialkyl ethers. google.com These compounds, with the general formula RO--(CH₂--CH₂--O)ₙ--R, where R can be methyl or ethyl, are believed to enhance the reactivity of the potassium fluoride. Tetraethylene glycol dimethyl ether is a specific example of such a catalyst that has been shown to provide high yields of the desired difluorobenzaldehyde. google.com

| Catalyst System | Precursor | Product | Yield | Reference |

| Tetraethylene glycol dimethyl ether / KF | 2,4-Dichlorobenzaldehyde | 2,4-Difluorobenzaldehyde | 74.7% | google.com |

| Polyethylene glycol dimethyl ether 1000 / KF | 2,4-Dichlorobenzaldehyde | 2,4-Difluorobenzaldehyde | 70.5% | google.com |

| Ph₄PBr / Acetone-furan crown ether / KF | 2,6-Dichlorobenzaldehyde | 2,6-Difluorobenzaldehyde | Kinetic study | hep.com.cnresearchgate.net |

Solvent Systems and Reaction Condition Optimization for High Yields

The choice of solvent and reaction conditions is critical for achieving high yields in halogen exchange fluorination. The reaction requires high temperatures, typically ranging from 160°C to 250°C. wikipedia.orggoogle.com Dipolar aprotic solvents are necessary to dissolve the aromatic substrate and facilitate the SNAr mechanism. Commonly used solvents include sulfolane, diphenyl sulfone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). wikipedia.orggoogle.com

Optimization studies have shown that a combination of a high-boiling-point solvent like sulfolane with an appropriate catalyst can lead to significant yields. For example, the reaction of 2,4-dichlorobenzaldehyde with potassium fluoride in sulfolane at 220°C, catalyzed by tetraethylene glycol dimethyl ether, can produce 2,4-difluorobenzaldehyde in 74.7% yield after a 13-hour reaction time. google.com Shorter reaction times can be achieved with microwave-assisted heating, which has been shown to accelerate the fluorination of chlorinated benzaldehydes significantly. researchgate.net

Directed Ortho-Metalation and Formylation Strategies

An alternative and highly regioselective route to fluorinated benzaldehydes is the directed ortho-metalation (DoM) followed by formylation. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

Lithiation-Formylation Sequences Utilizing Organolithium Reagents (e.g., n-Butyllithium with N-methylformanilide)

This method is particularly useful for synthesizing benzaldehydes from arenes that are not amenable to electrophilic formylation or halogen exchange. The process begins with the lithiation of a fluorinated aromatic compound. For the synthesis of 2,6-difluorobenzaldehyde, the starting material is 1,3-difluorobenzene. prepchem.com

The 1,3-difluorobenzene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -50°C to -70°C) in an ethereal solvent like tetrahydrofuran (THF). prepchem.comcommonorganicchemistry.com The n-BuLi, a strong base, selectively removes a proton from the C2 position, which is ortho to both fluorine atoms, forming a stable aryllithium intermediate. wikipedia.orguwindsor.ca

This lithiated species is then quenched with an electrophilic formylating agent. wikipedia.orgthieme-connect.de N-methylformanilide is a commonly used and effective reagent for this purpose. prepchem.com Upon addition, it reacts with the aryllithium intermediate. A subsequent acidic workup hydrolyzes the resulting adduct to yield the desired 2,6-difluorobenzaldehyde. prepchem.com This sequence provides a direct and clean route to the product, with reported yields around 58%. prepchem.com

| Substrate | Reagents | Product | Yield | Reference |

| 1,3-Difluorobenzene | 1. n-Butyllithium2. N-methylformanilide | 2,6-Difluorobenzaldehyde | 58% | prepchem.com |

Strategic Placement of Activating/Directing Groups for Selective Formylation

The success of the directed ortho-metalation strategy hinges on the presence of a suitable directing metalation group (DMG). semanticscholar.org The DMG contains a heteroatom (like oxygen or nitrogen) that can coordinate with the lithium atom of the organolithium reagent, positioning the base to deprotonate the sterically accessible ortho-proton. wikipedia.orguwindsor.ca This coordination increases the kinetic acidity of the ortho-protons, allowing for regioselective metalation. organic-chemistry.org

In the case of synthesizing 2,6-difluorobenzaldehyde from 1,3-difluorobenzene, the fluorine atoms themselves act as moderate directing groups. organic-chemistry.orgthieme-connect.de While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their ability to coordinate with lithium via a lone pair allows them to direct the deprotonation to the ortho position. thieme-connect.dewikipedia.orgmasterorganicchemistry.com In 1,3-difluorobenzene, the C2 position is ortho to both fluorine atoms. This additive directing effect strongly favors lithiation at this site over any other position on the ring, leading to the highly regioselective formation of the 2,6-difluoroaryllithium intermediate and, ultimately, the 2,6-difluorobenzaldehyde product. uwindsor.ca

Oxidative Routes to Benzaldehydes from Alkyl-Substituted Fluorinated Aromatics

The oxidation of alkyl-substituted fluorinated aromatic compounds presents a direct and efficient method for the synthesis of the corresponding benzaldehydes. This transformation typically involves the selective oxidation of a methyl or ethyl group attached to the fluorinated aromatic ring. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the alkyl side chain, necessitating specific catalytic systems and reaction conditions to achieve high yields and selectivity. Various oxidizing agents and catalytic systems have been developed to facilitate this conversion, ranging from traditional stoichiometric oxidants to more advanced catalytic processes.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for process automation. In the context of oxidizing difluorotoluene derivatives, continuous processes can allow for precise control over reaction parameters, minimizing the formation of over-oxidized products like carboxylic acids.

For instance, the direct fluorination of benzaldehyde (B42025) derivatives in a continuous flow system has been explored. While this method focuses on the introduction of fluorine to an existing aldehyde, the principles of continuous flow can be applied to the oxidation of the alkyl group itself. The use of microreactors can enhance the mixing of reactants and the management of reaction heat, which is particularly important for exothermic oxidation reactions.

Metal ion catalysis plays a pivotal role in the oxidation of alkylaromatics. Transition metal ions, by virtue of their variable oxidation states, can effectively activate oxidizing agents or the substrate itself, facilitating the conversion of the alkyl group to a formyl group.

Cobalt and Molybdenum: Zeolites containing transition metal ions like cobalt and molybdenum have been investigated for their catalytic activity in oxidation reactions. dtic.mil These solid catalysts offer the advantage of easy separation and recyclability. The regular cavities within zeolites provide a unique microenvironment for carrying out selective oxidation reactions. dtic.mil

Bromine Complexes: While not a metal, bromine-containing systems, often in conjunction with metal catalysts, are also utilized. These systems can proceed through radical mechanisms, where the metal ion initiates the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position of the alkyl group, initiating the oxidation cascade.

The table below summarizes some findings on the oxidation of alkylarenes, which are relevant to the synthesis of fluorinated benzaldehydes.

| Catalyst System | Substrate Type | Product | Key Features |

| Cu/PMo₁₂O₄₀ | Alkylarenes | Aromatic Ketones | Effective for substrates with electron-withdrawing groups. mdpi.com |

| MgFe-LDH | Diaryl-substituted alkanes | Aromatic Ketones | High yields for diaryl-substituted compounds. mdpi.com |

| Bio-derived polyoxometalate hybrid | Alkylarenes | Carbonyl compounds | High stability and can be recycled multiple times. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for Incorporating the Ethyl Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. To synthesize 3-Ethyl-2,6-difluorobenzaldehyde, a key step could involve the introduction of the ethyl group onto a difluorobenzaldehyde scaffold, or an appropriate precursor.

A common strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For instance, 2,6-difluoro-3-bromobenzaldehyde could be coupled with ethylboronic acid to yield the desired product.

Recent advancements have focused on developing highly effective protocols for such transformations. For example, a protocol for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been reported, highlighting the versatility of these catalysts in reactions involving fluorinated substrates. nih.govresearchgate.netacs.org While this specific example details a C-O bond formation, the underlying principles are applicable to C-C bond formation. The use of specialized ligands, such as tBuBrettPhos, has been shown to be crucial for achieving high yields and broad substrate scope. nih.govresearchgate.netacs.org

The table below showcases the conditions for a palladium-catalyzed trifluoroethylation, which demonstrates the utility of this approach for introducing fluorinated alkyl groups.

| Catalyst | Ligand | Base | Substrate | Product Yield |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Aryl boronic acids | 81% (for 4-(2,2,2-trifluoroethyl)-1,1'-biphenyl) cas.cn |

Green Chemistry and Sustainable Synthetic Approaches for Fluorinated Benzaldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the synthesis of fluorinated benzaldehydes, this translates to the use of less toxic reagents, renewable feedstocks, and more energy-efficient processes.

One area of focus is the development of greener fluorination methods. Traditional fluorinating agents can be hazardous, and the development of safer alternatives is a key research goal. dovepress.com For instance, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids represents a more sustainable approach. dovepress.com

Biocatalysis offers another avenue for the green synthesis of fluorinated compounds. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. The enzymatic Baeyer-Villiger oxidation of fluorinated benzaldehydes to the corresponding formates, which then hydrolyze to fluorophenols, has been demonstrated. researchgate.net This highlights the potential of enzymes to perform selective transformations on fluorinated aromatic compounds.

Photocatalysis is also a promising green synthetic tool. A mild and operationally simple photocatalytic perfluoroalkenylation of aldehydes has been developed, which proceeds under inexpensive conditions. acs.org This method allows for the direct formation of highly functionalized fluorinated enals from simple aldehydes. acs.org

The development of sustainable synthetic routes is crucial for the long-term viability of producing valuable fluorinated intermediates like this compound.

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2,6 Difluorobenzaldehyde and Its Derivatives

Reactivity of the Aldehyde Functionality

The aldehyde group in 3-ethyl-2,6-difluorobenzaldehyde is a versatile handle for a variety of chemical transformations, including condensation reactions, olefination, and reductive amination. These reactions are fundamental in the synthesis of more complex molecules and heterocyclic systems.

Condensation reactions involving the aldehyde group are a cornerstone of synthetic organic chemistry, providing efficient routes to a diverse array of molecular architectures.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comrsc.orgjetir.org This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. scispace.comjetir.org In the context of this compound, it would react with an appropriate ketone in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding chalcone (B49325) derivative. jetir.org Chalcones themselves are valuable intermediates and have been investigated for various applications. scispace.comekb.eg The general scheme for this reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated system characteristic of chalcones. scispace.com

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product |

| This compound | Acetophenone | NaOH | (E)-1-phenyl-3-(3-ethyl-2,6-difluorophenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH | (E)-1-(4-chlorophenyl)-3-(3-ethyl-2,6-difluorophenyl)prop-2-en-1-one |

This table presents hypothetical examples based on the general principles of the Claisen-Schmidt condensation.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. nih.govnih.gov The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogs. nih.govajgreenchem.commdpi.com

In a Biginelli-type reaction, this compound can be reacted with ethyl cyanoacetate (B8463686) and thiourea to synthesize substituted tetrahydropyrimidines. nih.gov These reactions can be promoted by various catalysts, including Brønsted or Lewis acids, and can even be performed under solvent-free conditions. nih.govajgreenchem.comresearchgate.net The resulting heterocyclic structures are of significant interest in medicinal chemistry. ajgreenchem.com The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea/thiourea, which is then attacked by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov

Table 2: Example of a Biginelli-type Reaction

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Derivative | Product |

| This compound | Ethyl Cyanoacetate | Thiourea | 5-Cyano-4-(3-ethyl-2,6-difluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine |

This table presents a hypothetical example based on the general principles of the Biginelli reaction.

The carbonyl group of this compound readily reacts with nucleophilic nitrogen compounds like thiosemicarbazide (B42300) and hydrazine (B178648) to form thiosemicarbazones and hydrazones, respectively. These reactions are typically carried out by heating the reactants in a suitable solvent, often with acid catalysis. The formation of these derivatives serves as a common method for the characterization of aldehydes and ketones. Furthermore, thiosemicarbazones and hydrazones are known to exhibit a range of biological activities and can act as ligands in coordination chemistry. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine-type product.

Table 3: Formation of Thiosemicarbazones and Hydrazones

| Aldehyde | Reagent | Product |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

| This compound | Hydrazine | This compound hydrazone |

This table presents expected products from the reaction of this compound with thiosemicarbazide and hydrazine.

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes from carbonyl compounds with high regioselectivity. masterorganicchemistry.comlibretexts.orgresearchgate.net The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.org The HWE reaction, on the other hand, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. organic-chemistry.org

For this compound, these reactions provide a direct route to various substituted styrenes. The HWE reaction, in particular, often favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The choice of base and reaction conditions can influence the stereochemical outcome. researchgate.netorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the ylide or phosphonate carbanion on the aldehyde carbonyl, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide or dialkylphosphate byproduct. libretexts.org

Table 4: Comparison of Wittig and HWE Reactions

| Reaction | Reagent | Key Intermediate | Byproduct | Typical Product Stereochemistry |

| Wittig | Phosphonium ylide | Betaine/Oxaphosphetane | Triphenylphosphine oxide | Mixture of (E) and (Z) |

| HWE | Phosphonate carbanion | Oxaphosphetane | Dialkylphosphate | Predominantly (E) |

Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a cornerstone in the synthesis of a wide variety of nitrogen-containing compounds, including nitrogen heterocycles.

In the case of this compound, reaction with a primary or secondary amine will initially form an imine (Schiff base) or an enamine, respectively. The choice of reducing agent is crucial and should be selective for the iminium ion over the starting aldehyde. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The resulting secondary or tertiary amines can be designed to undergo subsequent intramolecular reactions to form nitrogen-containing heterocyclic rings. For instance, by choosing a bifunctional amine, a subsequent cyclization step can be facilitated, leading to the synthesis of various heterocyclic systems.

Carbonyl Condensation Reactions

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the existing substituents: the ethyl group, the two fluorine atoms, and the aldehyde group.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. lumenlearning.comunizin.orglibretexts.org

Activating and Deactivating Groups: Substituents that donate electron density to the ring are called activating groups and increase the rate of reaction, while electron-withdrawing groups are deactivating and slow the reaction down. lumenlearning.comlibretexts.orgyoutube.com

Directing Effects: Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para). unizin.orglibretexts.org

In this compound, we have:

Ethyl group: An alkyl group, which is a weak activating group and an ortho-, para-director. libretexts.org

Fluorine atoms: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. unizin.orglibretexts.org

Aldehyde group: A moderately deactivating group and a meta-director due to its electron-withdrawing nature. unizin.orgyoutube.com

The interplay of these substituent effects will determine the outcome of electrophilic substitution reactions. The two fluorine atoms and the aldehyde group strongly deactivate the ring, making electrophilic substitution challenging. The directing effects are also complex. The fluorine atoms direct ortho and para, while the aldehyde directs meta. The ethyl group directs ortho and para. The positions on the ring are influenced by a combination of these effects.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.orgmsu.edu

In this compound, the two fluorine atoms are potential leaving groups. The presence of the electron-withdrawing aldehyde group, although meta to one fluorine and ortho to the other, can activate the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

For example, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles due to the strong activation by the three nitro groups. libretexts.org While the activation in this compound is less pronounced, SNAr reactions involving the displacement of a fluorine atom are still plausible, particularly with strong nucleophiles and under forcing conditions.

Directed arylation and heteroarylation are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively, at specific C-H positions on an aromatic ring. These reactions are typically catalyzed by transition metals, such as palladium or ruthenium. acs.orgresearchgate.netdicp.ac.cn The directing group, often a substituent already on the ring, coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond for activation.

In the case of derivatives of this compound, the aldehyde group itself, or more commonly a carboxylic acid derived from it, can act as a directing group. dicp.ac.cn For instance, carboxylate-directed C-H arylation has been shown to be effective for the synthesis of biaryls. dicp.ac.cn Palladium-catalyzed direct arylation has been successfully applied to thiazole (B1198619) derivatives, indicating the feasibility of such reactions on heterocyclic systems. nih.gov

The presence of the fluorine atoms can also influence these reactions. Direct arylation of fluoroarenes is a known process, often proceeding with high yields. acs.org In some cases, the C-H bond between two fluorine atoms is selectively functionalized. acs.org

Transformations Involving the Ethyl Group

The ethyl group on the aromatic ring can also undergo chemical transformations, although it is generally less reactive than the aldehyde group or the activated aromatic ring.

One common reaction of alkyl side chains on aromatic rings is oxidation. Under strong oxidizing conditions, such as with hot potassium permanganate (B83412), an ethyl group can be oxidized to a carboxylic acid. However, this would also oxidize the aldehyde group. Milder and more selective methods would be needed to target only the ethyl group.

Another potential transformation is benzylic halogenation, where a halogen atom is introduced at the carbon atom adjacent to the aromatic ring. This typically requires radical conditions, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide would be a versatile intermediate for further functionalization.

Alkylation/Acylation at the α-Carbon of the Ethyl Substituent

The α-carbon of the ethyl group attached to the benzene (B151609) ring is a potential site for alkylation and acylation reactions. These reactions typically proceed via the formation of a benzylic carbanion, which is stabilized by resonance with the aromatic ring. However, the presence of two fluorine atoms ortho to the aldehyde group and meta to the ethyl group will influence the reactivity.

The fluorine atoms are strongly electron-withdrawing, which can increase the acidity of the benzylic protons on the α-carbon of the ethyl group, facilitating carbanion formation. Standard alkylation and acylation protocols could therefore be applicable.

Hypothetical Alkylation/Acylation Reactions:

| Reaction Type | Reagents and Conditions | Potential Product |

| Alkylation | 1. Strong base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) at low temperature. 2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | 3-(1-Alkyl)ethyl-2,6-difluorobenzaldehyde |

| Acylation | 1. Strong base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) at low temperature. 2. Acylating agent (e.g., acetyl chloride, acetic anhydride) | 3-(1-Acyl)ethyl-2,6-difluorobenzaldehyde |

This table presents hypothetical reaction pathways based on general organic chemistry principles, as direct experimental data for this compound is not available.

Selective Oxidation of the Ethyl Chain

Selective oxidation of the ethyl substituent on an aromatic ring can be challenging, as the aldehyde group is also susceptible to oxidation. However, specific reagents and conditions can favor the oxidation of the alkyl chain.

One potential pathway is the oxidation of the benzylic position of the ethyl group to a ketone or a secondary alcohol. Reagents such as potassium permanganate (KMnO₄) under controlled conditions or chromium-based oxidants could potentially achieve this transformation.

Another approach could involve free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) followed by nucleophilic substitution with a hydroxide source to yield the corresponding alcohol, which can then be oxidized to the ketone.

Potential Selective Oxidation Pathways:

| Target | Reagents and Conditions | Potential Product |

| Ketone | KMnO₄, controlled pH and temperature | 3-(1-Oxoethyl)-2,6-difluorobenzaldehyde |

| Secondary Alcohol | 1. NBS, radical initiator (e.g., AIBN) 2. H₂O, base | 3-(1-Hydroxyethyl)-2,6-difluorobenzaldehyde |

This table outlines potential selective oxidation reactions. The choice of reagents and conditions would be critical to minimize side reactions, such as the oxidation of the aldehyde group.

Supramolecular Assembly and Intermolecular Interactions in Derivatives

The derivatives of this compound are expected to participate in a variety of non-covalent interactions that dictate their supramolecular assembly in the solid state. These interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

Research on multi-substituted benzaldehyde (B42025) derivatives has shown that weak intermolecular forces such as C-H···O and C-H···F hydrogen bonds, as well as π···π stacking, play a significant role in the formation of their molecular assemblies. rsc.orgnih.gov

Key Intermolecular Interactions:

C-H···O Interactions: The aldehyde group is a potent hydrogen bond acceptor. In the solid state, C-H bonds from the ethyl group or the aromatic ring of neighboring molecules can interact with the oxygen atom of the aldehyde, leading to the formation of supramolecular synthons. nih.gov

π···π Stacking: The electron-deficient nature of the fluorinated benzene ring can promote π···π stacking interactions with other aromatic rings. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov

The interplay of these various interactions can lead to the formation of complex and diverse multi-dimensional supramolecular networks. nih.gov The specific nature of the supramolecular assembly will be highly dependent on the substitution pattern of the derivatives. rsc.org

Examples of Intermolecular Interactions in Benzaldehyde Derivatives:

| Interaction Type | Description | Significance |

| C-H···O | An activated C-H bond acts as a hydrogen bond donor to the carbonyl oxygen. | Often leads to the formation of dimeric or catemeric structures. nih.gov |

| C-H···F | A C-H bond interacts with an electronegative fluorine atom. | Contributes to the overall lattice energy and can influence crystal packing. |

| π···π Stacking | Face-to-face or offset stacking of aromatic rings. | Important for stabilizing the crystal structure, particularly in planar molecules. nih.gov |

This table is based on findings from studies on various substituted benzaldehyde derivatives and represents the types of interactions that could be expected in derivatives of this compound.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2,6 Difluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular characteristics of 3-Ethyl-2,6-difluorobenzaldehyde. These calculations provide a basis for geometry optimization, spectroscopic analysis, and reactivity prediction.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.netmdpi.com This process involves finding the lowest energy conformation of the molecule, which provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical properties of the molecule, is also elucidated through DFT. These calculations reveal how electrons are distributed within the molecule, providing a foundation for understanding its reactivity and spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound (Note: This data is illustrative, based on DFT calculations for similar structures like 2,6-difluorobenzaldehyde (B1295200).)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | C=O | 1.21 Å |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-F | 1.35 Å | |

| C-CHO | 1.48 Å | |

| C-CH2CH3 | 1.51 Å | |

| Bond Angles | C-C-C (Ring) | 118 - 121° |

| F-C-C | 119° | |

| O=C-H | 122° | |

| C-C-CH2 | 121° |

Following geometry optimization, vibrational frequency calculations are performed using the same DFT method. These calculations predict the frequencies of the fundamental modes of vibration for this compound. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the aldehyde group or the bending of C-H bonds. By comparing the calculated frequencies with experimental spectra, a precise assignment of the observed spectral bands can be made. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | C=O Stretch | ~1710 - 1730 |

| C-H Stretch | ~2820 - 2850 | |

| Aromatic Ring | C-H Stretch | ~3050 - 3100 |

| C=C Stretch | ~1580 - 1610 | |

| Ethyl Group | C-H Stretch (asymmetric) | ~2960 - 2980 |

| C-H Stretch (symmetric) | ~2870 - 2890 | |

| Fluoro Group | C-F Stretch | ~1200 - 1250 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comdntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. bhu.ac.in A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized primarily on the ethyl-substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. bhu.ac.inresearcher.life

Table 3: Predicted Frontier Molecular Orbital Properties (Note: This data is illustrative, based on typical values for substituted benzaldehydes.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. uni-muenchen.deresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The area around the acidic aldehyde hydrogen and the hydrogen atoms on the aromatic ring would exhibit a positive potential. bhu.ac.in

The presence of the rotatable ethyl and aldehyde groups means that this compound can exist in several different conformations. Computational methods are used to explore this conformational landscape to identify the most stable structures, known as energy minima. researchgate.net For the aldehyde group, two planar conformers, O-cis and O-trans, are typically considered, referring to the orientation of the carbonyl oxygen with respect to the adjacent C-C bond in the ring. researchgate.net Studies on similar molecules like 2,6-difluorobenzaldehyde have shown that the O-trans conformer is generally more stable. researchgate.net The orientation of the ethyl group relative to the plane of the benzene ring would also be investigated to find the global energy minimum conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time and in the presence of a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

This technique can be used to study how the conformation of this compound changes in different solvent environments (e.g., polar vs. non-polar). It can also provide information on intermolecular interactions, such as hydrogen bonding with solvent molecules, and how these interactions influence the molecule's stability and reactivity. For instance, MD simulations could reveal how solvent molecules arrange themselves around the polar aldehyde group and the non-polar ethyl group, affecting the accessibility of reactive sites.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that correlate the structural or property-based features of a set of chemical compounds with their biological activity or other effects. acs.org These models are essential for predicting the properties of new or untested chemicals, thereby prioritizing experimental testing and reducing costs. mdpi.com Cheminformatics, a field that combines chemistry, computer science, and information science, provides the methodologies to manage, analyze, and model chemical data, forming the backbone of QSAR studies. nih.govnih.gov

For a compound such as this compound, a QSAR study would involve the calculation of various molecular descriptors that quantify its structural and physicochemical properties. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). For this compound, the electron-withdrawing nature of the fluorine atoms and the aldehyde group would significantly influence these descriptors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is critical for its behavior in biological systems. The logarithm of the partition coefficient (logP) is a key descriptor in this category. acs.orgnih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study for a series of substituted benzaldehydes, including this compound, might aim to predict a specific biological activity, such as its potential as an enzyme inhibitor or its toxicity. nih.gov For instance, in predicting the aquatic toxicity of aldehydes, studies have shown the importance of descriptors like logP, negatively charged molecular surface area, and the reactivity of the aldehyde group. acs.orgnih.gov

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (e.g., IC50, µM) |

| 2,6-Difluorobenzaldehyde | 142.10 | 1.59 | 3.85 | -7.5 | -1.2 | 15.2 |

| This compound | 170.15 | 2.45 | 4.10 | -7.3 | -1.1 | 8.5 |

| 3-Chloro-2,6-difluorobenzaldehyde | 176.55 | 2.15 | 3.50 | -7.6 | -1.4 | 12.8 |

| 3-Methyl-2,6-difluorobenzaldehyde | 156.12 | 2.02 | 3.95 | -7.4 | -1.15 | 10.1 |

Note: The data in this table is illustrative and not based on experimental results for this compound. It serves to demonstrate the types of data used in a QSAR analysis.

By developing a mathematical model that links these descriptors to the observed activity, researchers can predict the activity of other, unsynthesized benzaldehyde (B42025) derivatives. researchgate.net This predictive capability is a cornerstone of modern drug discovery and chemical risk assessment. mdpi.com

Machine Learning and Artificial Intelligence in Chemical Feature Decoding

The advent of machine learning (ML) and artificial intelligence (AI) has brought a new level of sophistication to the analysis of chemical data. nih.gov These technologies can uncover complex, non-linear relationships between chemical structures and their properties that may be missed by traditional QSAR models. nih.gov For this compound, ML and AI can be employed to decode its chemical features and predict a wide range of properties.

ML models, such as random forests, support vector machines, and neural networks, can be trained on large datasets of molecules and their associated properties. youtube.com These models learn to recognize the patterns in the data that are indicative of a particular property. For example, a neural network could be trained to predict the aqueous solubility of substituted benzaldehydes based on their molecular structures.

The process of using ML for chemical feature decoding typically involves:

Data Collection and Curation: A large dataset of molecules with known properties is assembled.

Molecular Representation: The molecules are converted into a machine-readable format, often as molecular fingerprints or graphs.

Model Training: An ML algorithm is trained on the dataset to learn the relationship between the molecular representations and the properties.

Model Validation: The model's predictive performance is evaluated on a separate set of molecules that were not used in the training process.

Prediction: The validated model is then used to predict the properties of new molecules, such as this compound.

One of the key advantages of ML is its ability to handle high-dimensional data, allowing for the inclusion of a vast number of molecular descriptors in the analysis. This can lead to more accurate and nuanced predictions. Furthermore, some ML techniques can provide insights into which chemical features are most important for a given property, a concept known as "explainable AI". nih.gov

Table 2: Potential Machine Learning Applications for Predicting Properties of this compound

| Property to Predict | Machine Learning Model | Input Features | Potential Outcome |

| Toxicity | Random Forest Classifier | Morgan Fingerprints, MACCS Keys | Classification as 'Toxic' or 'Non-toxic' |

| Solubility | Gradient Boosting Regressor | 2D and 3D Molecular Descriptors | Predicted aqueous solubility (logS) |

| Metabolic Stability | Deep Neural Network | Graph-based representation of the molecule | Prediction of metabolic half-life |

| Binding Affinity | Support Vector Machine | Docking scores, Interaction fingerprints | Predicted binding affinity to a target protein |

Note: This table presents hypothetical applications of machine learning models for the analysis of this compound.

The application of AI and ML in chemistry is a rapidly growing field. nih.gov For a specific compound like this compound, these advanced computational methods hold the promise of accurately predicting its chemical and biological properties, thereby guiding its potential synthesis and application in various scientific domains.

Applications in Advanced Organic Synthesis and Materials Science

A Pivotal Intermediate in the Synthesis of Complex Molecules

The strategic placement of fluorine atoms and the reactive aldehyde group makes 3-Ethyl-2,6-difluorobenzaldehyde a valuable precursor for a variety of complex chemical structures. Its utility spans the creation of other fluorinated building blocks and the construction of diverse heterocyclic frameworks.

Precursor for Advanced Fluorinated Building Blocks

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. ossila.com This has led to a high demand for fluorinated building blocks in various sectors, including pharmaceuticals and agrochemicals. ossila.com this compound serves as a foundational molecule from which a variety of other advanced fluorinated synthons can be derived. The aldehyde functional group offers a reactive site for numerous chemical transformations, such as oxidation, reduction, and condensation reactions, allowing for the introduction of new functionalities while retaining the influential difluorinated phenyl ring.

Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds are integral to the development of new pharmaceuticals and functional materials. This compound is a versatile substrate for the synthesis of a wide array of heterocyclic systems. The aldehyde group readily participates in cyclization reactions with various dinucleophiles to form stable ring structures.

For instance, it can be employed in condensation reactions with substituted anilines to generate benzimidazole (B57391) derivatives, which are known for their broad spectrum of biological activities. Similarly, its reaction with thiourea (B124793) or its derivatives can lead to the formation of thiouracils and other pyrimidine-based structures, classes of compounds with significant pharmacological relevance. Furthermore, multicomponent reactions involving this compound can yield complex heterocyclic scaffolds like thiazolidinones, which are of interest in medicinal chemistry. The difluoro substitution on the benzaldehyde (B42025) ring can enhance the biological efficacy and metabolic stability of these resulting heterocyclic compounds.

Construction of Polyfluorinated Aromatic and Heteroaromatic Compounds

The synthesis of polyfluorinated aromatic and heteroaromatic compounds is a significant area of research due to their applications in materials science and medicinal chemistry. This compound provides a valuable entry point for the construction of these complex structures. The existing difluoro substitution pattern serves as a foundation upon which additional fluorine atoms or fluorinated groups can be introduced.

Various synthetic strategies can be employed to build upon the this compound core. For example, cross-coupling reactions can be utilized to attach other fluorinated aromatic or heteroaromatic rings, leading to the formation of extended polyfluorinated systems. The aldehyde group can also be transformed into other functional groups that facilitate further elaboration and annulation reactions, ultimately resulting in the construction of intricate polycyclic aromatic and heteroaromatic frameworks with a high degree of fluorination.

Contributions to Functional Materials Development

The unique electronic and structural features of this compound make it a valuable precursor for the development of advanced functional materials with specific optical and physical properties.

Design and Synthesis of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including data storage and optical switching. nih.gov The design of organic NLO materials often focuses on creating molecules with a high degree of conjugation and a significant difference in electron density between donor and acceptor groups. nih.gov

This compound can serve as a key building block in the synthesis of NLO chromophores. The difluorinated phenyl ring can act as an electron-withdrawing component, which, when coupled with a suitable electron-donating group through a π-conjugated bridge, can lead to molecules with large second-order hyperpolarizabilities (β), a key measure of NLO activity. rsc.org The strategic placement of the fluorine atoms can also influence the molecular packing in the solid state, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for second-order NLO effects. The versatility of the aldehyde group allows for the facile introduction of various donor moieties and conjugated linkers, enabling the systematic tuning of the NLO properties.

| NLO Material Design Strategy | Role of this compound Moiety | Resulting Property |

| Donor-π-Acceptor (D-π-A) Systems | Can act as the acceptor (A) or part of the π-bridge. | High second-order hyperpolarizability (β). rsc.org |

| Push-Pull Chromophores | The difluorinated ring enhances the electron-accepting nature. | Increased intramolecular charge transfer. nih.gov |

| Solid-State Engineering | Fluorine atoms can influence crystal packing. | Potential for non-centrosymmetric alignment. |

Precursors for Liquid Crystal Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. tcichemicals.com The molecular shape and polarity of a compound are critical determinants of its liquid crystalline behavior. tcichemicals.com

| Liquid Crystal Component | Contribution from this compound Moiety |

| Mesogenic Core | The rigid difluorinated phenyl ring. |

| Molecular Shape | The ethyl group influences the overall geometry. |

| Polarity | The fluorine atoms and aldehyde group contribute to the dipole moment. |

| Synthetic Handle | The aldehyde group allows for the attachment of other molecular units. |

Development of Agrochemical and Pharmaceutical Intermediates

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, often leading to enhanced efficacy, improved metabolic stability, and better bioavailability. Difluorobenzaldehyde derivatives are, therefore, highly valued as intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. google.com Although specific research on this compound in these sectors is not widely published, the well-documented utility of its parent compound, 2,6-difluorobenzaldehyde (B1295200), and other isomers provides a strong indication of its potential applications.

In the agrochemical industry, 2,6-difluorobenzaldehyde is a known intermediate for the synthesis of benzoylurea (B1208200) insecticides. google.com These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. The difluoro-substituted phenyl ring is a key pharmacophore in many of these active ingredients. The presence of an ethyl group on the ring, as in this compound, could be explored to modulate the spectrum of activity, environmental persistence, and target specificity of new pesticide candidates.

The general synthetic utility of difluorobenzaldehydes extends to the creation of various herbicides and fungicides. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The 2,6-difluorobenzaldehyde scaffold is a recognized building block in medicinal chemistry. It is utilized in the synthesis of novel antiviral compounds and other therapeutic agents. google.com The fluorine atoms can enhance binding affinity to target proteins and improve the metabolic profile of a drug candidate. For instance, 2,6-difluorobenzaldehyde can be a starting material for the synthesis of complex heterocyclic compounds with potential biological activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

For example, difluorobenzaldehydes can be used to synthesize inhibitors of certain enzymes. 2,4-Difluorobenzaldehyde has been shown to inhibit the light chain of botulinum neurotoxin type A. targetmol.com This suggests that other isomers, potentially including this compound, could be investigated for similar inhibitory activities against various enzymatic targets.

The table below summarizes the properties of this compound.

| Property | Value |

| Molecular Formula | C9H8F2O |

| Molecular Weight | 170.16 g/mol |

| CAS Number | 1891253-78-3 |

| SMILES | CCC1=C(C(=C(C=C1)F)C=O)F |

| InChI | InChI=1S/C9H8F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h3-5H,2H2,1H3 |

| InChIKey | QAWQJMAWSNQTHI-UHFFFAOYSA-N |

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways for 3-Ethyl-2,6-difluorobenzaldehyde

The development of efficient and scalable synthetic routes to polysubstituted aromatic compounds is a continuous challenge in organic chemistry. For this compound, future research will likely focus on overcoming the limitations of existing methods and exploring innovative strategies.

One promising avenue is the late-stage functionalization of readily available 2,6-difluorobenzaldehyde (B1295200). While methods for the synthesis of various difluorobenzaldehyde isomers are known, the introduction of an ethyl group at the C3 position presents a regioselectivity challenge. google.comsigmaaldrich.com Future work could focus on developing highly regioselective C-H activation methods. For instance, the use of transient directing groups could facilitate the ortho-ethylation of 2,6-difluorobenzaldehyde. doi.org

Another area of exploration is the application of Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.orgbaranlab.org This strategy involves the use of a directing metalation group (DMG) to facilitate deprotonation at the adjacent ortho-position by a strong base, followed by reaction with an electrophile. For the synthesis of this compound, a potential pathway could involve the metalation of a suitably protected 2,6-difluorobenzene derivative, followed by the introduction of an ethyl group and subsequent formylation. A plausible synthetic route starting from 1-bromo-2,4-difluorobenzene, a commercially available starting material, could involve a DoM reaction to introduce the aldehyde group, followed by a cross-coupling reaction to introduce the ethyl group. The synthesis of the related 3-bromo-2,6-difluorobenzaldehyde (B1291627) has been achieved through a DoM approach using lithium diisopropylamide (LDA) and dimethylformamide (DMF). chemicalbook.com This suggests that a similar strategy could be adapted for the synthesis of the ethyl analogue.

Investigation of Advanced Catalytic Systems for Specific Transformations

The aldehyde functionality and the fluorinated aromatic ring of this compound offer multiple sites for further chemical transformations. Future research will undoubtedly focus on the application of advanced catalytic systems to selectively modify this scaffold, leading to a diverse range of derivatives with potentially valuable properties.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. Future studies could explore the use of this compound as a substrate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce a variety of substituents. The development of ligands that can effectively promote these reactions on sterically hindered and electronically modified substrates will be crucial. nih.govnih.gov

Iridium-catalyzed C-H activation presents another exciting frontier. thieme-connect.comnih.govacs.orgacs.org Research into iridium catalysts for the selective functionalization of the C-H bonds of the ethyl group or the aromatic ring could lead to novel derivatives. For example, iridium-catalyzed borylation could introduce a boronic ester group, which can then be further functionalized.

Iron-catalyzed carbene-transfer reactions offer a more sustainable alternative to precious metal catalysis for C-H functionalization. nih.gov Investigating the reactivity of this compound in such reactions could provide access to new molecular architectures.

The aldehyde group itself can be a versatile handle for various transformations. Catalytic methods for the enantioselective addition of nucleophiles to the aldehyde, or its conversion to other functional groups under mild conditions, will be of significant interest. For instance, the development of catalysts for the asymmetric synthesis of chiral alcohols or amines from this compound would be highly valuable.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic System | Transformation | Potential Products |

| Palladium(0) with phosphine (B1218219) ligands | Suzuki Coupling | Biaryl derivatives |

| Palladium(II) with specialized ligands | C-H Arylation | Functionalized aromatic rings |

| Iridium(I) with bipyridine ligands | C-H Borylation | Borylated derivatives for further functionalization |

| Iron(II) complexes | Carbene Insertion | Novel carbon-carbon bond formation |

| Chiral Lewis acids | Asymmetric Aldol Addition | Chiral β-hydroxy aldehydes |

Integration of Chemoinformatics and High-Throughput Experimentation for New Derivatives and Applications

The vast chemical space accessible from the this compound scaffold necessitates efficient strategies for the design and screening of new derivatives. The integration of chemoinformatics and high-throughput experimentation (HTE) will be instrumental in accelerating the discovery of compounds with desired properties.

Chemoinformatics can be employed to design virtual libraries of derivatives based on the this compound core. researchgate.net By calculating various molecular descriptors, it is possible to predict properties such as drug-likeness, solubility, and potential biological activity. This in silico screening can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested experimentally. researchgate.net

High-throughput experimentation (HTE) platforms can then be used for the rapid synthesis and screening of the designed libraries. engineering.org.cnnih.govethz.ch Miniaturized reaction formats and automated analysis techniques allow for the parallel execution of numerous reactions, significantly accelerating the optimization of reaction conditions and the identification of hit compounds. The data generated from HTE can be fed back into chemoinformatic models to refine predictions and guide the next round of design and synthesis.

A potential workflow integrating these approaches is outlined below:

Virtual Library Design: Use chemoinformatic tools to generate a virtual library of this compound derivatives with diverse substituents.

In Silico Screening: Predict key properties of the virtual compounds to identify a focused subset with a high probability of desired activity.

High-Throughput Synthesis: Synthesize the selected compounds in parallel using automated platforms.

High-Throughput Screening: Screen the synthesized library for biological activity or material properties.

Data Analysis and Model Refinement: Analyze the screening data to identify structure-activity relationships and use this information to improve the predictive models for the next iteration.

Interdisciplinary Studies Bridging Organic Synthesis with Materials Science and Supramolecular Chemistry

The unique electronic and steric properties of fluorinated aromatic compounds make them attractive building blocks for advanced materials and supramolecular assemblies. sigmaaldrich.com Future interdisciplinary research will be crucial to unlock the full potential of this compound in these areas.

In materials science , fluorinated compounds are known to exhibit interesting properties for applications in liquid crystals and polymers. researchgate.netwhiterose.ac.ukrsc.org The introduction of the this compound moiety into liquid crystalline structures could lead to materials with tailored dielectric anisotropy and viscosity. researchgate.net Similarly, its incorporation into polymer backbones could enhance thermal stability and modify surface properties.

In supramolecular chemistry , the fluorine atoms in this compound can participate in non-covalent interactions such as halogen bonding. ubbcluj.roresearchgate.netfrontiersin.orgmdpi.com These directional interactions can be exploited to construct well-defined supramolecular architectures, such as co-crystals and self-assembled monolayers. The interplay between the fluorine atoms, the ethyl group, and the aldehyde functionality could lead to novel self-assembly motifs and functional supramolecular materials.

The table below summarizes potential applications in these interdisciplinary fields.

| Field | Potential Application | Key Properties to Investigate |

| Materials Science | Liquid Crystal Displays | Dielectric anisotropy, clearing point, viscosity |

| Fluorinated Polymers | Thermal stability, surface energy, refractive index | |

| Supramolecular Chemistry | Crystal Engineering | Halogen bonding, π-π stacking interactions |

| Self-Assembled Monolayers | Surface modification, wetting properties |

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-2,6-difluorobenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. A plausible route starts with 2,6-difluorobenzaldehyde (CAS 437-81-0) , which undergoes ethylation via nucleophilic substitution or Friedel-Crafts alkylation. For example, using ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 aldehyde:ethylating agent). Purity is confirmed via HPLC (retention time ~8.2 min, C18 column) and NMR (distinct singlet for aldehyde proton at δ 10.2 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; expect two doublets (J = 8–10 Hz) for ortho-fluorines at δ -110 to -115 ppm .

- ¹H NMR : Ethyl group signals appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–2.7 ppm, CH₂), while the aldehyde proton resonates as a singlet (δ 10.1–10.3 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the ethyl group. In Suzuki-Miyaura couplings, the aldehyde moiety can act as a directing group. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at the ortho positions, favoring meta-substitution in subsequent reactions. Experimental validation via X-ray crystallography (SHELX refinement ) confirms bond lengths and angles, correlating with reactivity trends .

Q. How can computational chemistry (e.g., DFT) predict the behavior of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., Gaussian 16) calculate frontier molecular orbitals to predict reactivity. HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the aldehyde group. Solvent effects (PCM model) and transition-state analysis (IRC calculations) optimize catalytic conditions for hydrogenation or oxidation. Experimental validation uses kinetic studies (Arrhenius plots) and in situ FTIR to monitor intermediates .

Q. What strategies assess the potential of this compound as a fluorinated drug intermediate?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation half-life. Fluorination typically enhances stability (e.g., t₁/₂ > 60 min ).

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .

- SAR Studies : Synthesize analogs (e.g., 3-Ethoxy-2,6-difluorobenzaldehyde ) and compare bioactivity in cell-based assays (e.g., IC₅₀ for kinase inhibition).

Data Contradiction and Analytical Challenges

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations in melting points (e.g., 53–57°C vs. 70–73°C ) may arise from polymorphic forms or impurities. Techniques include:

- DSC (Differential Scanning Calorimetry) : Identify polymorph transitions (endothermic peaks).

- PXRD : Compare diffraction patterns with simulated data (Mercury 4.3 software).

- Recrystallization : Use solvents like hexane/ethyl acetate (7:3) to isolate pure forms .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.